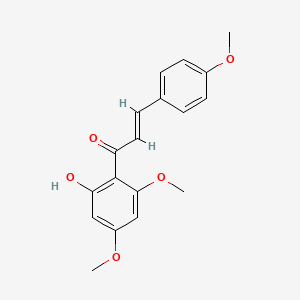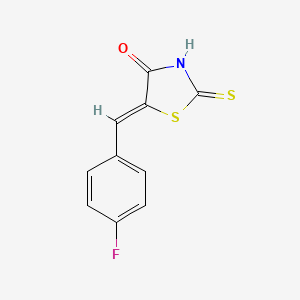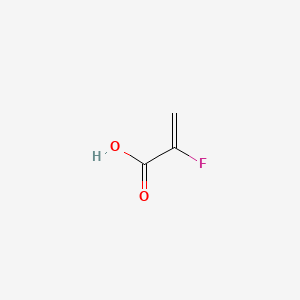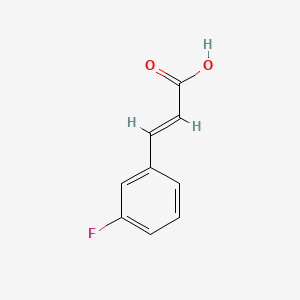
5-(Hydroxymethyl)cyclohex-2-enol
Overview
Description
5-(Hydroxymethyl)cyclohex-2-enol: is an organic compound with the molecular formula C7H12O2. It features a six-membered carbon ring (cyclohexene) with a double bond between the second and third carbon atoms, a hydroxyl group (OH) attached to the fifth carbon, and a methylene group (CH2) linked to the fifth carbon. This structure suggests the molecule has both polar and non-polar regions, influencing its solubility and interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Cyclohexene or 2-Cyclohexen-1-one: This method involves the oxidation of cyclohexene or 2-cyclohexen-1-one to produce 5-(Hydroxymethyl)cyclohex-2-enol.
Hydrolysis of the Corresponding Diacetate: The hydrolysis of the corresponding diacetate can also yield this compound.
Reaction of 5-(Chloromethyl)cyclohex-2-enone with Sodium Hydroxide: This method involves the reaction of 5-(chloromethyl)cyclohex-2-enone with sodium hydroxide.
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. These methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Hydroxymethyl)cyclohex-2-enol can be oxidized to form various products depending on the reaction conditions.
Michael Addition: As an enone, this compound is easily adapted to Michael addition with nucleophiles such as enolates or silyl enol ethers.
Diels-Alder Reaction: It can also undergo Diels-Alder reactions with electron-rich dienes.
Common Reagents and Conditions:
Oxidants: Used in oxidation reactions to convert this compound to other products.
Nucleophiles: Used in Michael addition reactions.
Electron-rich Dienes: Used in Diels-Alder reactions.
Major Products:
5-Formylcyclohex-2-en-1-ol: Formed through oxidation.
Bridged Heterocycles: Formed through regioselective heterocyclization.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: 5-(Hydroxymethyl)cyclohex-2-enol is used in the synthesis of unique heterocyclic compounds.
Photoreactions and Oxygenation: The compound plays a role in photosensitized oxygenation reactions.
Biology and Medicine:
Asymmetric Synthesis: Derivatives of this compound, such as 5-(trialkylsilyl)cyclohex-2-enones, are employed in asymmetric synthesis, producing chiral building blocks for complex organic molecules.
Industry:
Mechanism of Action
The mechanism by which 5-(Hydroxymethyl)cyclohex-2-enol exerts its effects involves its ability to participate in various chemical reactions due to its enone structure. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Cyclohexenone: Shares a similar cyclohexene structure but lacks the hydroxymethyl group.
2-Cyclohexen-1-one: Similar structure but with a ketone group instead of a hydroxymethyl group.
Uniqueness:
Properties
IUPAC Name |
5-(hydroxymethyl)cyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h1,3,6-9H,2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVASHRLICGBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(3-Fluorophenyl)acetyl]piperazine](/img/structure/B3021414.png)

![3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid](/img/structure/B3021416.png)
![3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3021417.png)
![3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3021418.png)

